molecular formula C26H23N5O3 B12054545 N-(2-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide CAS No. 477732-52-8

N-(2-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide

Cat. No.: B12054545
CAS No.: 477732-52-8
M. Wt: 453.5 g/mol
InChI Key: WOSVMYPWDQQGGD-JVWAILMASA-N
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Description

N-(2-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide typically involves a multi-step process. One common method starts with the preparation of the hydrazone intermediate, which is then reacted with an appropriate acylating agent to form the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acetic acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: It is explored for use in the development of new materials with specific properties.

    Biological Studies: The compound’s interactions with biological molecules are investigated to understand its potential biological activities.

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide: shares similarities with other hydrazone derivatives and pyrazole-containing compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

477732-52-8

Molecular Formula

C26H23N5O3

Molecular Weight

453.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-N'-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]oxamide

InChI

InChI=1S/C26H23N5O3/c1-18-12-14-19(15-13-18)24-20(17-31(30-24)21-8-4-3-5-9-21)16-27-29-26(33)25(32)28-22-10-6-7-11-23(22)34-2/h3-17H,1-2H3,(H,28,32)(H,29,33)/b27-16+

InChI Key

WOSVMYPWDQQGGD-JVWAILMASA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C(=O)NC3=CC=CC=C3OC)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C(=O)NC3=CC=CC=C3OC)C4=CC=CC=C4

Origin of Product

United States

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